1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime
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Overview
Description
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, which include ‘1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime’, have been synthesized and applied in the agrochemical and pharmaceutical industries . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The molecular formula of ‘this compound’ is C16H14ClF3N2O .Chemical Reactions Analysis
The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Physical and Chemical Properties Analysis
The boiling point of ‘this compound’ is predicted to be 418.7±55.0 °C .Scientific Research Applications
Synthesis and Spectral Analysis
- The synthesis and spectral analysis of dipyridin-2-ylmethanone oxime, a compound with structural similarities, involved several spectroscopic techniques, including IR, EI-MS, UV–visible, and NMR. The study confirmed the structure of the free oxime ligand through X-ray diffraction, highlighting the utility of oximes in understanding molecular conformation and stability through intramolecular hydrogen bonding (Warad et al., 2018).
Light-Mediated Radical Generation
- Visible-light-mediated iminyl radical generation from benzyl oxime ether demonstrates the potential for creating complex molecular structures, such as pyrrolines, through hydroimination cyclization. This method emphasizes the role of oximes in facilitating radical-based synthetic pathways (Usami et al., 2018).
Oxidation Reactions
- The selective oxidation of sulfides to sulfoxides using hexafluoro-2-propanol showcases the reactivity of oxime derivatives in promoting efficient chemical transformations under neutral conditions. This process highlights the applicability of oximes in the preparation of glycosyl sulfoxides with high yields (Ravikumar et al., 1998).
Complex Formation and Imaging Agents
- Research on a neutral lipophilic complex of 99mTc with a multidentate amine oxime indicates the potential of oximes in developing imaging agents that can passively diffuse across the blood-brain barrier. This application could have implications for medical imaging and diagnostics (Troutner et al., 1984).
Herbicide Action Mechanism
- Studies on experimental pyridinyloxyphenoxy propionate herbicides, including their effects on oat root tips, provide insight into the mechanisms of growth inhibition. These herbicides, structurally related to the chemical , were shown to inhibit cell division by affecting protein synthesis, highlighting the agricultural applications of such compounds (Kim & Bendixen, 1987).
Mechanism of Action
Future Directions
It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-1-[4-(trifluoromethyl)pyridin-2-yl]propan-1-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-2-14(15-9-12(7-8-21-15)16(18,19)20)22-23-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFURBIYRAVIJQ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC1=CC=CC=C1Cl)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OCC1=CC=CC=C1Cl)/C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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